molecular formula C11H13NO2 B1235800 2-(3-Hydroxy-1-methyl-but-2-enylideneamino)-phenol CAS No. 68839-60-1

2-(3-Hydroxy-1-methyl-but-2-enylideneamino)-phenol

Cat. No. B1235800
CAS RN: 68839-60-1
M. Wt: 191.23 g/mol
InChI Key: DQRCPPWVTPMGHV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyanilino)-3-penten-2-one is a substituted aniline.

Scientific Research Applications

Biological Activities

2-(3-Hydroxy-1-methyl-but-2-enylideneamino)-phenol and its derivatives have been studied for various biological activities. Compounds containing this structure demonstrated significant cytotoxic and antitumor activities, as well as protection against hydroxyl free radicals. They also showed varying antibacterial activities, particularly against Gram-negative bacteria like Enterobacter aerogenes and Salmonella typhi (Shabbir et al., 2017).

Host-Guest Chemistry

In the field of host-guest chemistry, certain derivatives of this compound have been utilized to create copper(II) metallacycles. These metallacycles, due to their unique structure, act as efficient hosts for adenosine-5'-diphosphate (ADP) and adenosine-5'-triphosphate (ATP), indicating potential applications in molecular recognition and sensor technologies (Kumar et al., 2015).

Material Science and Corrosion Inhibition

Research in material science has explored the use of derivatives of 2-(3-Hydroxy-1-methyl-but-2-enylideneamino)-phenol as corrosion inhibitors. These compounds demonstrated significant inhibitory effects on the corrosion of metals, suggesting their utility in industrial applications to protect metal surfaces in acidic environments (Sengupta et al., 2021).

Molecular Structure and Synthesis

The compound and its derivatives have been characterized for their molecular structure using various spectroscopic techniques. Research in this area contributes to the understanding of the chemical and physical properties of these molecules, which is essential for their application in various fields (Jarrahpour et al., 2006).

properties

CAS RN

68839-60-1

Product Name

2-(3-Hydroxy-1-methyl-but-2-enylideneamino)-phenol

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-4-(2-hydroxyanilino)pent-3-en-2-one

InChI

InChI=1S/C11H13NO2/c1-8(7-9(2)13)12-10-5-3-4-6-11(10)14/h3-7,12,14H,1-2H3/b8-7+

InChI Key

DQRCPPWVTPMGHV-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1O

SMILES

CC(=CC(=O)C)NC1=CC=CC=C1O

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1O

Other CAS RN

68839-60-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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